8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
The compound 8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one features a fused quinolinone-dioxane core with two key substituents:
- Prop-2-yn-1-yl (propargyl) at position 6: A terminal alkyne group, enabling reactivity in click chemistry and introducing steric constraints.
Properties
IUPAC Name |
8-(4-methylbenzoyl)-6-prop-2-ynyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-3-8-23-13-17(21(24)15-6-4-14(2)5-7-15)22(25)16-11-19-20(12-18(16)23)27-10-9-26-19/h1,4-7,11-13H,8-10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWMDVRNORLXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 . Both c-Met and VEGFR-2 are important targets for cancer therapies. c-Met is a protein that in humans is encoded by the MET gene. It has been implicated in a wide range of cancers and is known to control cell survival, growth, and migration. VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF) and it plays a crucial role in tumor angiogenesis.
Mode of Action
The compound acts as a reversible and non-covalent dual inhibitor of c-Met and VEGFR-2. It binds to these targets and inhibits their activity, leading to a decrease in cell proliferation and angiogenesis, which are critical for tumor growth and metastasis.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 disrupts several biochemical pathways involved in cell growth, survival, and angiogenesis. This leads to a decrease in the proliferation of cancer cells and the formation of new blood vessels in tumors.
Comparison with Similar Compounds
Substituent Variations at Position 6
The propargyl group distinguishes the target compound from analogues with alkyl, aryl, or substituted benzyl groups:
Benzoyl Substituents at Position 8
Variations in the benzoyl group influence electronic and steric properties:
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Lipophilicity
Stability and Reactivity
- Propargyl Group : Susceptible to oxidation but valuable for bioorthogonal reactions.
- 4-Methylbenzoyl : More metabolically stable than ethoxy or methoxy groups, which may undergo demethylation ().
Data Tables
Table 1: Comparative Structural Features
| Compound Name | R (Position 6) | Benzoyl Substituent (Position 8) | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Prop-2-yn-1-yl | 4-Methyl | ~429 (estimated) | Reactive propargyl group |
| 8-(4-Methylbenzoyl)-6-(2-methylpropyl)-... | 2-Methylpropyl | 4-Methyl | [Not reported] | High lipophilicity |
| 8-(4-Ethoxybenzoyl)-6-(4-methoxybenzyl)-... | 4-Methoxybenzyl | 4-Ethoxy | 471.5 | Enhanced solubility |
| 8-Benzoyl-6-(4-fluorobenzyl)-... | 4-Fluorobenzyl | None | 415.4 | Electronegative substituent |
Table 2: Substituent Effects on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
